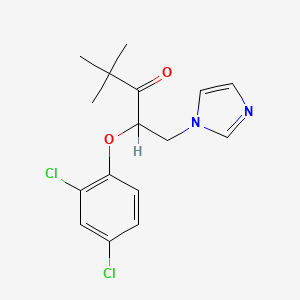
Valconazole
Overview
Description
- It falls under the category of antifungal agents and has potential applications in treating fungal infections.
Preparation Methods
- Valconazole can be synthesized through the following steps:
Formation of [2-(2,4-dichlorophenoxy)-4,4-dimethyl-3-oxopentyl]trimethylammonium chloride:
Conversion to [2-(2,4-dichlorophenoxy)-4,4-dimethyl-3-oxopentyl]trimethylammonium iodide:
Imidazole-catalyzed cyclization:
Chemical Reactions Analysis
- Valconazole likely participates in various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed would vary based on the reaction conditions.
Scientific Research Applications
- Valconazole’s applications span several fields:
Antifungal Therapy: Due to its antifungal properties, this compound may be used to treat fungal infections.
Chemical Research: Researchers may explore its reactivity and applications in synthetic chemistry.
Biological Studies: Investigating its effects on fungal cells and potential mechanisms of action.
Medicine: Clinical trials or studies may assess its efficacy and safety.
Industry: Potential use in antifungal formulations or pharmaceuticals.
Mechanism of Action
- The exact mechanism by which Valconazole exerts its antifungal effects remains to be fully elucidated.
- It likely targets specific molecular components within fungal cells, disrupting their growth or survival pathways.
Comparison with Similar Compounds
- Valconazole’s uniqueness can be highlighted by comparing it to other antifungal agents.
- Similar compounds might include azoles like fluconazole, itraconazole, and ketoconazole.
Biological Activity
Valconazole, a triazole antifungal agent, is primarily used for the treatment of invasive fungal infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy against various fungal pathogens.
This compound exerts its antifungal effects through the inhibition of the enzyme 14-alpha-lanosterol demethylase, which is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the accumulation of toxic sterols and disrupts the integrity of the fungal cell membrane, ultimately resulting in cell death. This mechanism is similar to that of other triazole antifungals, such as voriconazole and fluconazole, with a notable selectivity for fungal cytochrome P450 enzymes over mammalian enzymes .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several important characteristics:
- Absorption : this compound is well absorbed when administered orally, with a bioavailability exceeding 95%. Peak plasma concentrations are typically reached within 1 to 2 hours post-administration.
- Distribution : The volume of distribution is approximately 4.6 L/kg, indicating extensive tissue distribution. Notably, cerebrospinal fluid concentrations can reach 42% to 67% of plasma levels in certain patient populations .
- Metabolism : this compound is metabolized primarily in the liver via cytochrome P450 enzymes (CYP2C19, CYP2C9, CYP3A4). Genetic polymorphisms can affect metabolism rates, leading to variations in drug exposure among different populations .
Efficacy Against Fungal Pathogens
This compound has demonstrated significant activity against a range of fungal pathogens. Its efficacy has been evaluated in various clinical studies:
Table 1: Efficacy Against Common Fungal Pathogens
Case Studies and Clinical Findings
- Myelodysplastic Syndrome-like Response : A case study reported a patient with systemic lupus erythematosus who developed MDS-like reactions after this compound treatment. Symptoms included visual impairment and hematologic abnormalities. Discontinuation of this compound led to significant improvement in symptoms and laboratory values .
- Hyperkalemia Incident : Another case involved a hospitalized patient who developed hyperkalemia attributed to this compound. Upon discontinuation, electrolyte levels normalized, confirming the drug's role in the adverse reaction .
- Brain Abscess Treatment : A successful case was documented where this compound was used to treat a brain abscess caused by Pseudallescheria boydii, demonstrating its potential effectiveness in severe infections .
Properties
CAS No. |
56097-80-4 |
|---|---|
Molecular Formula |
C16H18Cl2N2O2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-imidazol-1-yl-4,4-dimethylpentan-3-one |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-16(2,3)15(21)14(9-20-7-6-19-10-20)22-13-5-4-11(17)8-12(13)18/h4-8,10,14H,9H2,1-3H3 |
InChI Key |
JDSGUKVHXNGRIP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C(CN1C=CN=C1)OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C)(C)C(=O)C(CN1C=CN=C1)OC2=C(C=C(C=C2)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Valconazole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















